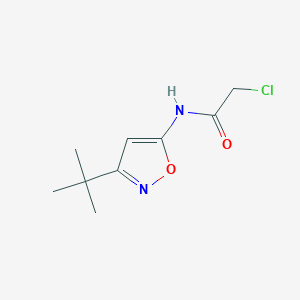
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
説明
N-(3-tert-Butylisoxazol-5-yl)-2-chloroacetamide (BTBCA) is an organic compound with a wide range of applications in scientific research. It is a derivative of isoxazole, a heterocyclic aromatic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms. BTBCA is a white crystalline solid that is soluble in water and alcohols, and is widely used in various fields of scientific research, such as biochemistry, physiology, and pharmacology.
科学的研究の応用
Polymerization Catalyst
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has been studied for its role in the synthesis of metal-based initiators for polymerization processes. Specifically, gold and silver complexes derived from this compound have been shown to catalyze the bulk ring-opening polymerization of L-lactide. These complexes facilitate the production of moderate to low molecular weight polylactide polymers under solvent-free melt conditions (Ray et al., 2006).
Hydrogen Bonding and Molecular Structure
This compound's molecular structure has been explored through X-ray diffraction studies, particularly focusing on hydrogen-bonding patterns in its derivatives. Studies have revealed intricate hydrogen bonding and sheet formation in certain derivatives, contributing to a better understanding of its molecular interactions (López et al., 2010).
Cyclopropanation Catalyst
This compound has also been involved in studies on intramolecular cyclopropanation. Chiral dirhodium(II) catalysts using derivatives of this compound have shown effective in catalyzing intramolecular cyclopropanation, leading to good yields and high enantiomeric excesses (Doyle et al., 1994).
Crystallographic Studies
Crystallographic structure studies of this compound and its derivatives have been conducted to determine their molecular structure and bonding interactions. Such studies are crucial for understanding the compound's physical and chemical properties (Çelik et al., 2007).
Synthetic Chemistry Applications
Its use in synthetic chemistry is demonstrated by its role in regioselective reactions. A study showed that it can be effectively used in the synthesis of 3-amino-5-tert-butylisoxazole from certain nitriles, highlighting its utility in organic synthesis (Takase et al., 1991).
Antitumor Activity
Several studies have explored the antitumor properties of derivatives of this compound. These derivatives have shown potent antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications (Wu et al., 2017).
Cardioprotective Agents
Research on derivatives of this compound has led to the discovery of new classes of malonyl-coenzyme A decarboxylase inhibitors. These inhibitors have shown potential as cardioprotective agents, improving cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).
特性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBUUNDROWYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407075 | |
| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668980-81-2 | |
| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

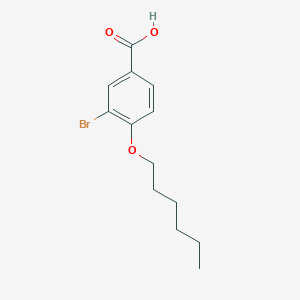
![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)
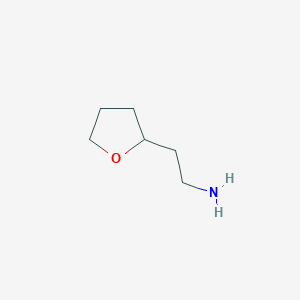
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
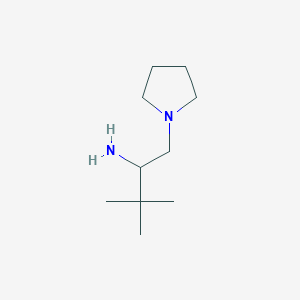

![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)
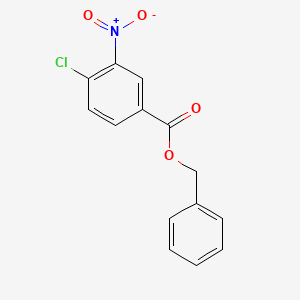

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)
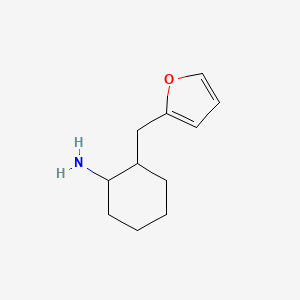
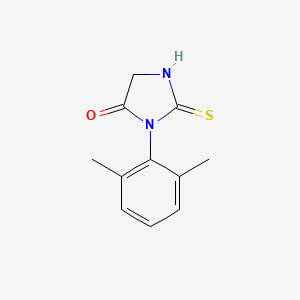

![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)